Dimepheptanol hydrochloride

Catalog No.
S11177228
CAS No.
23164-36-5
M.F
C21H30ClNO
M. Wt
347.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimepheptanol hydrochloride

CAS Number

23164-36-5

Product Name

Dimepheptanol hydrochloride

IUPAC Name

6-(dimethylamino)-4,4-diphenylheptan-3-ol;hydrochloride

Molecular Formula

C21H30ClNO

Molecular Weight

347.9 g/mol

InChI

InChI=1S/C21H29NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H

InChI Key

GMNBUMFCZAZBQG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl

Dimepheptanol is a diarylmethane.
Dimepheptanol is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opiates substance.
A narcotic analgesic with a long onset and duration of action.

Dimepheptanol hydrochloride, also known as methadol or racemethadol, is a synthetic opioid analgesic that exhibits properties similar to those of morphine. This compound is a mixture of two isomers: alphamethadol (α-methadol) and betamethadol (β-methadol). It is primarily utilized for its analgesic effects, providing pain relief, sedation, and euphoria, while also presenting side effects such as itching, nausea, and respiratory depression .

  • Oxidation: This process can yield N-oxide derivatives.
  • Reduction: Reduction reactions can convert dimepheptanol to its demethylated forms.
  • Substitution: The compound can engage in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

The synthesis of dimepheptanol hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with precursors such as methadone.
  • Acetylation: The precursor undergoes acetylation to form an intermediate compound.
  • Resolution: The racemic mixture is resolved to isolate the desired isomer.
  • Hydrochloride Formation: Finally, the product is converted into its hydrochloride salt form for stability and solubility .

Dimepheptanol hydrochloride is primarily used in clinical settings for pain management. Its applications include:

  • Chronic Pain Relief: Effective in treating patients with chronic pain conditions.
  • Palliative Care: Utilized in end-of-life care to enhance comfort.
  • Anesthesia Adjunct: Sometimes used alongside anesthetics to provide additional analgesia during surgical procedures .

Research on interaction studies indicates that dimepheptanol can interact with various drugs, particularly other central nervous system depressants. These interactions may enhance sedation and respiratory depression risks. Notable interactions include:

  • Benzodiazepines: Increased sedation and risk of respiratory failure.
  • Alcohol: Potentiation of depressant effects leading to heightened risk of overdose.
  • Other Opioids: Synergistic effects may lead to increased analgesia but also elevate risks of dependence and side effects .

Dimepheptanol shares structural and functional similarities with several other opioid compounds. Below are some comparable compounds along with a brief comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
MethadoneStructural analogueLong half-life; used for opioid dependence treatment
Levomethadyl acetateRelated isomerUsed as a long-acting opioid substitute
FentanylPotent analogHighly potent; used in anesthesia
BuprenorphinePartial agonistCeiling effect reduces overdose risk

Dimepheptanol's unique aspect lies in its specific isomeric composition and its pharmacological profile that combines both analgesic and sedative properties, distinguishing it from other opioids which may have different receptor affinities or therapeutic uses .

Classical Reduction Routes from Methadone Precursors

The classical approach to Dimepheptanol hydrochloride synthesis relies fundamentally on the reduction of methadone precursors, representing the most historically significant and extensively studied synthetic pathway [1] [2]. The process begins with the preparation of methadone itself, which serves as the immediate precursor to Dimepheptanol. Methadone synthesis typically involves the condensation of diphenylacetonitrile with appropriate three-carbon electrophiles, followed by nitrile reduction to form the corresponding ketone [3] [4].

The reduction of methadone to Dimepheptanol proceeds through several established protocols. Lithium aluminum hydride reduction represents the most commonly employed method, typically conducted at controlled temperatures ranging from 0 to 5 degrees Celsius in anhydrous ethereal solvents [5] . This approach demonstrates high chemical yields, typically ranging from 85 to 95 percent, although stereoselectivity remains moderate due to the non-selective nature of the hydride source [5].

Alternative classical reduction approaches include sodium borohydride-mediated transformations, which offer milder reaction conditions and improved functional group tolerance [7] [8]. The sodium borohydride method typically employs alcoholic solvents and operates at ambient temperatures, providing yields in the range of 80 to 90 percent [8]. This approach demonstrates particular utility when sensitive functional groups are present in the substrate or when controlled reduction conditions are required.

Catalytic hydrogenation represents another classical approach, utilizing palladium or platinum catalysts under hydrogen atmosphere [9]. This method offers excellent scalability for industrial applications and typically achieves yields exceeding 90 percent. The stereochemical outcome of catalytic hydrogenation can be influenced through catalyst selection and reaction conditions, providing opportunities for enhanced stereocontrol [9].

Stereoselective Synthesis Strategies

The development of stereoselective synthesis strategies for Dimepheptanol hydrochloride has emerged as a critical area of synthetic methodology, driven by the recognition that different stereoisomers exhibit distinct pharmacological profiles [1] [2]. Contemporary approaches to stereoselectivity focus on controlling the configuration at the hydroxyl-bearing carbon center during the reduction process.

Asymmetric reduction methodologies represent the primary approach to stereoselective Dimepheptanol synthesis. Chiral reducing agents, such as oxazaborolidine-borane complexes, provide excellent enantioselectivity when applied to appropriate ketone precursors [10]. These systems typically achieve enantiomeric excesses exceeding 90 percent under optimized conditions, representing a significant advancement over classical non-selective reduction methods.

The use of chiral auxiliaries has also proven effective in stereoselective Dimepheptanol synthesis. Pseudoephenamine-derived amides, when subjected to stereoselective alkylation followed by auxiliary removal, provide access to enantiomerically enriched precursors [11]. This approach demonstrates particular utility in the formation of quaternary carbon centers with excellent diastereoselectivity, typically exceeding 19 to 1 ratios [11].

Enzymatic reduction strategies represent an emerging area of stereoselective synthesis, utilizing specific oxidoreductases to achieve high enantioselectivity. These biocatalytic approaches operate under mild conditions and demonstrate excellent substrate specificity, although they require careful optimization of enzyme systems and cofactor regeneration protocols [9].

Catalytic Asymmetric Synthesis Innovations

Recent innovations in catalytic asymmetric synthesis have provided new opportunities for the preparation of enantiomerically pure Dimepheptanol hydrochloride. These approaches typically employ transition metal catalysts in combination with chiral ligands to achieve high levels of stereocontrol during key bond-forming reactions [10] [12].

Rhodium-catalyzed asymmetric hydrogenation represents one of the most significant advances in this area. Utilizing chiral phosphine ligands, such as those derived from binaphthyl scaffolds, these systems can achieve excellent enantioselectivities in the reduction of appropriately functionalized ketone precursors [12]. The development of robust catalyst systems has enabled the achievement of turnover numbers exceeding 1000, making these approaches economically viable for larger-scale synthesis.

Asymmetric transfer hydrogenation has emerged as a complementary approach, utilizing hydrogen sources such as formic acid or isopropanol in combination with chiral ruthenium or iridium catalysts [9]. These systems offer the advantage of avoiding high-pressure hydrogen gas while maintaining excellent stereocontrol. Typical enantiomeric excesses exceed 95 percent under optimized conditions, with the additional benefit of operating under relatively mild reaction conditions.

The chiral pool approach utilizing cyclic sulfamidates has demonstrated exceptional promise for asymmetric Dimepheptanol synthesis [10]. This methodology employs readily available amino acids as starting materials, converting them to cyclic sulfamidate intermediates that undergo stereospecific ring-opening reactions with nucleophiles. The approach has achieved overall yields of 63 percent with enantiomeric excesses exceeding 99 percent, representing one of the most effective methods for accessing enantiomerically pure material [10].

Critical Intermediates and Synthetic Precursors

The synthesis of Dimepheptanol hydrochloride relies on several critical intermediates and precursors, each playing a specific role in the overall synthetic strategy. Diphenylacetonitrile serves as the foundational starting material for most synthetic approaches, providing the essential diphenylmethyl structural motif that characterizes the final product [3] [4] [13]. This compound, with molecular formula C14H11N and molecular weight 193.25 grams per mole, is typically prepared through the condensation of benzil with hydroxylamine, followed by dehydration [4].

The preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile represents a key intermediate in many synthetic routes [13] [14]. This compound, with molecular formula C20H24N2 and molecular weight 308.42 grams per mole, is typically formed through the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane or related electrophiles [13]. The reaction requires careful control of conditions to minimize side reactions and achieve optimal yields, typically conducted in the presence of strong bases such as sodium amide or potassium tert-butoxide [3].

Methadone itself serves as the immediate precursor to Dimepheptanol in reduction-based synthetic approaches [1] [2]. With molecular formula C21H27NO and molecular weight 309.45 grams per mole, methadone provides the complete carbon framework required for Dimepheptanol formation through selective reduction of the ketone functionality. The preparation of methadone typically involves Grignard addition to the nitrile intermediate, followed by acid-catalyzed hydrolysis [4] [14].

In asymmetric synthesis approaches, N-Boc-protected cyclic 4-methyl-sulfamidate emerges as a critical chiral intermediate [10]. This compound, with molecular formula C8H17NO4S and molecular weight 223.29 grams per mole, is prepared from naturally occurring amino acids through a series of protection and cyclization reactions. The sulfamidate functionality provides an activated leaving group for stereospecific nucleophilic substitution reactions, enabling the introduction of the required carbon framework with high stereocontrol [10].

Additional important precursors include propylene oxide, which serves as a three-carbon synthon in certain synthetic approaches [14], and ethylmagnesium bromide, which functions as the Grignard reagent for ketone formation from nitrile intermediates [4] [14]. The selection of specific precursors depends on the chosen synthetic strategy and the desired level of stereocontrol in the final product.

Quality Assurance and Structural Validation Protocols

The development of comprehensive quality assurance and structural validation protocols for Dimepheptanol hydrochloride requires the integration of multiple analytical techniques to ensure product identity, purity, and stereochemical integrity. High-Performance Liquid Chromatography represents the primary method for purity determination, typically employing reversed-phase columns with acetonitrile-water mobile phases [15] [16]. Detection limits typically range from 0.1 to 1.0 micrograms per milliliter, with precision values below 2.0 percent relative standard deviation [15].

Chiral High-Performance Liquid Chromatography has emerged as the definitive method for enantiomeric excess analysis [17] [16]. Cellulose-based chiral stationary phases, such as Chiralcel OD-R and Chiralcel OJ-R, provide excellent resolution of Dimepheptanol enantiomers [16]. These methods typically achieve detection limits of 0.5 to 2.0 micrograms per milliliter with precision values below 3.0 percent relative standard deviation. The development of automated column-switching configurations has enabled the simultaneous extraction and analysis of biological samples, reducing analysis time to less than 12 minutes [16].

Liquid Chromatography-Mass Spectrometry provides definitive molecular weight confirmation and structural elucidation capabilities [18]. Modern instruments achieve detection limits as low as 0.01 to 0.1 micrograms per milliliter with precision values below 1.5 percent relative standard deviation. The technique enables the identification of metabolites and degradation products through characteristic fragmentation patterns, providing comprehensive structural information [18].

Nuclear Magnetic Resonance spectroscopy serves as the primary method for complete structural elucidation [19]. One-dimensional proton and carbon-13 spectra provide detailed information about the molecular framework, while two-dimensional experiments enable the determination of connectivity patterns and stereochemical relationships. The technique requires sample quantities of 1 to 10 micrograms and provides chemical shift and coupling constant data that are diagnostic for structural confirmation [19].

X-ray crystallography represents the definitive method for absolute configuration determination when suitable crystals can be obtained [2]. This technique provides precise three-dimensional structural information, including bond lengths, bond angles, and stereochemical relationships. The method requires crystalline samples but provides unambiguous structural confirmation that complements other analytical approaches.

Mass spectrometry-based methods, including Gas Chromatography-Mass Spectrometry, provide sensitive detection of volatile impurities and degradation products [18]. These techniques typically achieve detection limits of 0.1 to 1.0 micrograms per milliliter with precision values below 2.5 percent relative standard deviation. The characteristic fragmentation patterns enable the identification of structural analogs and process-related impurities.

Complementary techniques include Infrared spectroscopy for functional group identification, elemental analysis for composition verification, optical rotation measurement for optical activity determination, and Differential Scanning Calorimetry for thermal property characterization [2] [16]. The integration of these analytical methods provides comprehensive quality assurance protocols that ensure the identity, purity, and stereochemical integrity of Dimepheptanol hydrochloride preparations.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

347.2015923 g/mol

Monoisotopic Mass

347.2015923 g/mol

Heavy Atom Count

24

UNII

XZF6CW0CBC

Wikipedia

Dimepheptanol

Dates

Last modified: 08-08-2024

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